2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride
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Overview
Description
2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-cyanomethyl-1,3-oxazole with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as:
Preparation of starting materials: Synthesis of 2-methyl-4-cyanomethyl-1,3-oxazole and piperazine.
Reaction: Combining the starting materials in a reactor with a catalyst.
Purification: Isolation and purification of the product using techniques such as crystallization or chromatography.
Conversion to hydrochloride salt: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(piperazin-1-yl)-1,3-thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and piperazine moiety contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.
Properties
IUPAC Name |
2-methyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c1-7-12-8(6-10)9(14-7)13-4-2-11-3-5-13;/h11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWNJBGSTFXFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCNCC2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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